3-Acetoxy-3',5'-dimethylbenzophenone
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Overview
Description
3-Acetoxy-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, where the acetoxy group is attached to the third position of the benzene ring, and two methyl groups are attached to the 3’ and 5’ positions of the other benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’,5’-dimethylbenzophenone typically involves the acetylation of 3’,5’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-Hydroxy-3’,5’-dimethylbenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’,5’-dimethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxybenzophenone: Lacks the methyl groups at the 3’ and 5’ positions.
3’,5’-Dimethylbenzophenone: Lacks the acetoxy group at the third position.
4-Acetoxy-3’,5’-dimethylbenzophenone: The acetoxy group is attached to the fourth position instead of the third.
Uniqueness
3-Acetoxy-3’,5’-dimethylbenzophenone is unique due to the presence of both the acetoxy group and the methyl groups at specific positions on the benzene rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-(3,5-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-12(2)9-15(8-11)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKWJCVQAMEBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641682 |
Source
|
Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-20-4 |
Source
|
Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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